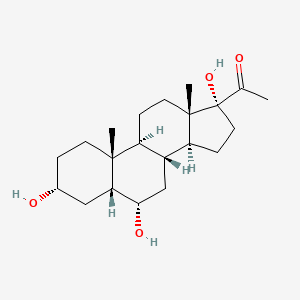
Triolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triolone, also known as this compound, is a useful research compound. Its molecular formula is C21H34O4 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective Properties
Mechanism of Action
Triolone functions primarily as a neuroprotective agent, particularly against excitotoxicity induced by glutamate. Research indicates that this compound can modulate NMDA receptors, which play a crucial role in neuronal survival during ischemic conditions. The compound has demonstrated the ability to protect neurons in both in vitro and in vivo studies.
- In Vitro Studies : Cultured neurons exposed to neurotoxic levels of glutamate showed significant neuronal death. However, pretreatment with this compound (5–15 μM) resulted in increased survival rates of spinal cord motoneurons and cortical neurons. This protective effect was not observed with cholesterol itself at similar concentrations .
- In Vivo Studies : In animal models, administration of this compound after induced ischemic conditions (such as middle cerebral artery occlusion) resulted in reduced infarct volumes and improved neurological outcomes. For instance, this compound treatment significantly decreased infarct volume compared to control groups, even when administered up to 4 hours post-injury .
Clinical Case Studies
Several clinical observations have further elucidated the potential therapeutic benefits of this compound:
- Spinal Cord Ischemia in Rabbits : A study demonstrated that pre-treatment with this compound before ischemic injury markedly inhibited behavioral deficits and neuronal loss. The results indicated that this compound could serve as an endogenous neuroprotectant following ischemic preconditioning .
- Functional Neurological Outcomes : In trials where this compound was administered after ischemic events, animals exhibited better neurological scores at 7 days post-reperfusion compared to those receiving saline or vehicle treatments. This suggests that this compound not only protects neurons but also contributes to functional recovery .
Data Tables
| Study Type | Condition | This compound Dosage | Outcome |
|---|---|---|---|
| In Vitro | Glutamate Exposure | 5–15 μM | Increased neuron survival |
| In Vivo | Middle Cerebral Artery Occlusion | 12 mg/kg at various times post-injury | Reduced infarct volume; improved neurological function |
| Clinical Case | Spinal Cord Ischemia | Pre-treatment before injury | Reduced behavioral deficits; preservation of motoneurons |
特性
CAS番号 |
641-79-2 |
|---|---|
分子式 |
C21H34O4 |
分子量 |
350.5 g/mol |
IUPAC名 |
1-[(3R,5R,6S,8R,9S,10R,13S,14S,17R)-3,6,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h13-18,23-25H,4-11H2,1-3H3/t13-,14-,15+,16+,17+,18+,19-,20+,21+/m1/s1 |
InChIキー |
XBKMYUZPSUAVAK-KHPLUVTOSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O |
異性体SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O |
Key on ui other cas no. |
641-79-2 |
同義語 |
5 beta-pregnane-3 alpha,6 alpha,17 alpha-triol-20-one pregnane-3,6,17-triol-20-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















